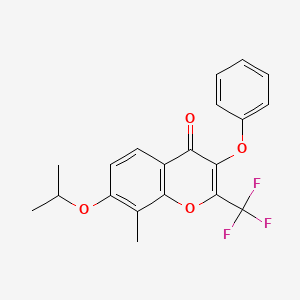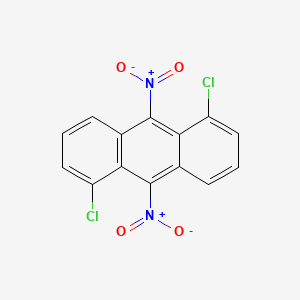![molecular formula C21H16O2S B11976135 Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- CAS No. 646450-29-5](/img/structure/B11976135.png)
Phenanthrene, 9-[(4-methylphenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a sulfonyl group attached to the 9th position of the phenanthrene ring, with a 4-methylphenyl group attached to the sulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- typically involves the sulfonation of phenanthrene followed by the introduction of the 4-methylphenyl group. One common method involves the reaction of phenanthrene with sulfuric acid to form phenanthrene sulfonic acid, which is then neutralized with sodium hydroxide to yield sodium phenanthrenesulfonate. This intermediate is then treated with 4-methylbenzenesulfonyl chloride in the presence of a base to form Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but utilizes industrial-grade reagents and equipment to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert it to 9,10-dihydrophenanthrene derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the 9-position.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel is used for reduction.
Substitution: Bromine is used for halogenation reactions.
Major Products
The major products formed from these reactions include phenanthrenequinone, 9,10-dihydrophenanthrene, and 9-bromophenanthrene .
Scientific Research Applications
Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- is used in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The sulfonyl group plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- can be compared with other sulfonyl derivatives of phenanthrene, such as:
- Phenanthrene-2-sulfonyl chloride
- Phenanthrene-3-sulfonyl chloride
- Phenanthrene-9-sulfonyl chloride
These compounds share similar chemical properties but differ in the position of the sulfonyl group, which affects their reactivity and applications. Phenanthrene, 9-[(4-methylphenyl)sulfonyl]- is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties .
Properties
CAS No. |
646450-29-5 |
|---|---|
Molecular Formula |
C21H16O2S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
9-(4-methylphenyl)sulfonylphenanthrene |
InChI |
InChI=1S/C21H16O2S/c1-15-10-12-17(13-11-15)24(22,23)21-14-16-6-2-3-7-18(16)19-8-4-5-9-20(19)21/h2-14H,1H3 |
InChI Key |
MIJBJLNGPGSHDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11976053.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976067.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11976069.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11976084.png)



![methyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11976101.png)





